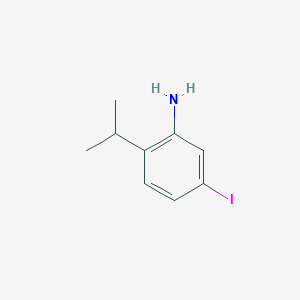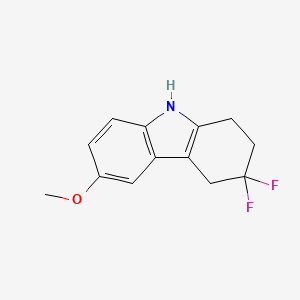
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms and a methoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole: Lacks the fluorine atoms, resulting in different chemical properties.
2,3-Difluoro-5-methoxy-4-methylbenzoic acid: Shares the methoxy and fluorine groups but has a different core structure.
Uniqueness
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the combination of fluorine atoms and a methoxy group on the carbazole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H13F2NO |
|---|---|
分子量 |
237.24 g/mol |
IUPAC名 |
3,3-difluoro-6-methoxy-1,2,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C13H13F2NO/c1-17-8-2-3-11-9(6-8)10-7-13(14,15)5-4-12(10)16-11/h2-3,6,16H,4-5,7H2,1H3 |
InChIキー |
VKKLVQDSOANEOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


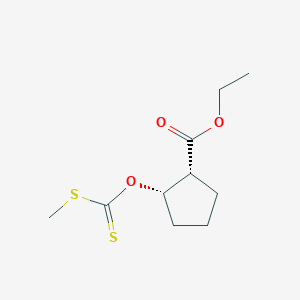
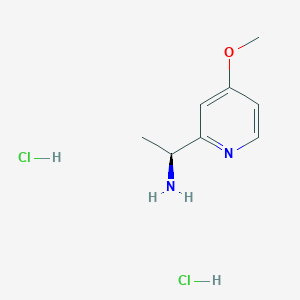
![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
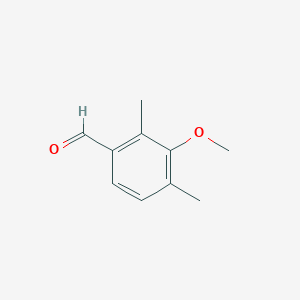
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
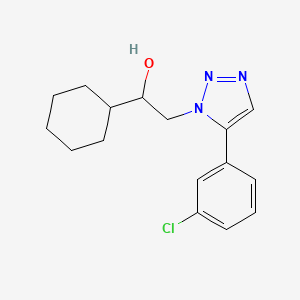
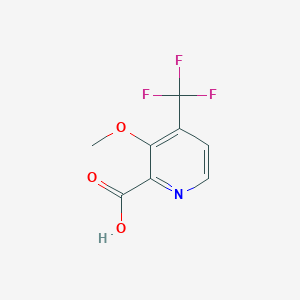
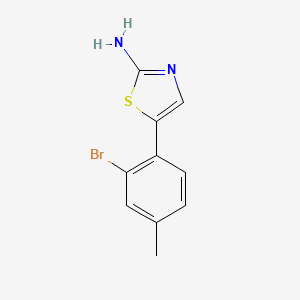

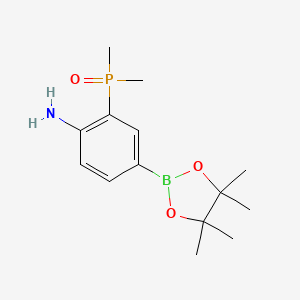
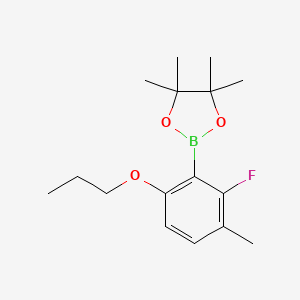
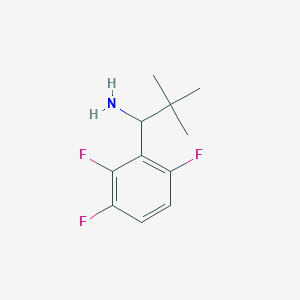
![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
